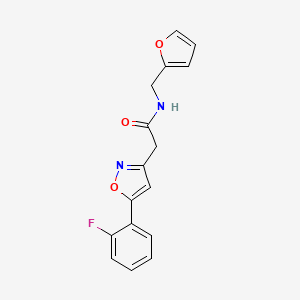
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds similar to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include cyclization reactions, acylation, and the introduction of fluorine atoms or furan moieties into the structure. For example, compounds have been synthesized via reactions involving isocyanides and dialkyl acetylenedicarboxylates, leading to functionalized furans and isoxazoline derivatives with potential biological activity (Sayahi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction. These methods reveal the arrangement of atoms, the presence of functional groups, and the configuration of the molecule. For instance, X-ray powder diffraction and DFT studies have been used to explore the solid-state structure of related compounds, highlighting the role of intermolecular interactions in determining molecular packing (Rahmani et al., 2017).
Chemical Reactions and Properties
Isoxazoline and furan derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions can be utilized to introduce new functional groups or to modify the molecular scaffold, expanding the chemical diversity and potential applications of the compound. For example, multi-component syntheses involving furan or thiophene carbonyl chlorides and isocyanides have been developed to create highly functionalized bifurans and thiophenyl furans (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their handling and application in various fields. These properties can be influenced by the molecular structure and the nature of functional groups present in the compound. Analysis of these properties is essential for understanding the compound's behavior in different environments and for optimizing its use in potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present and the overall molecular structure. Studies on similar compounds have explored their antimicrobial, antifungal, and antiviral activities, demonstrating the potential for pharmaceutical applications. The presence of fluorine atoms and the isoxazole ring can significantly affect the compound's biological activity and interaction with biological targets (Kai et al., 2001).
Scientific Research Applications
Synthesis and Pharmacological Activities
Anticonvulsant Activities : A study reported the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, noting that compounds with a furan-2-yl group, similar to the one , exhibited excellent protection against seizures in mice. This finding suggests the potential of such compounds in developing new anticonvulsant drugs (Kohn et al., 1993).
Antibacterial Evaluation : Isoxazolinyl oxazolidinones, including structures related to the query compound, were synthesized and showed significant in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This indicates their relevance in addressing antibiotic resistance (Varshney et al., 2009).
Radiosynthesis and Imaging Applications
Translocator Protein Imaging : Research into the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET involves compounds with structural similarities to the query. These efforts contribute to advancing diagnostic imaging for neuroinflammation and other pathologies (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Antimicrobial Agents : Synthesis and evaluation of novel acetamides and their derivatives have shown promising antimicrobial properties. Compounds bearing structural motifs related to the query compound demonstrated enhanced antimicrobial activity, highlighting their potential as novel antimicrobial agents (Parikh & Joshi, 2014).
Antitumor Activities : Research into novel isoxazole compounds, including intermediates and derivatives structurally similar to the compound , exhibited better anti-tumor activities. This suggests the compound's framework could be utilized in the development of new antitumor agents (Qi Hao-fei, 2011).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-14-6-2-1-5-13(14)15-8-11(19-22-15)9-16(20)18-10-12-4-3-7-21-12/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGTLILZRGXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

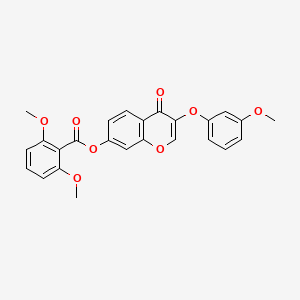
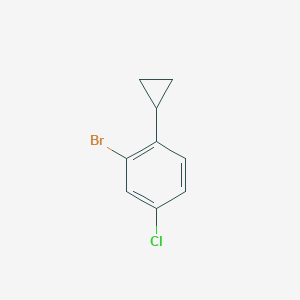

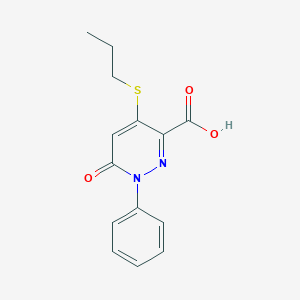
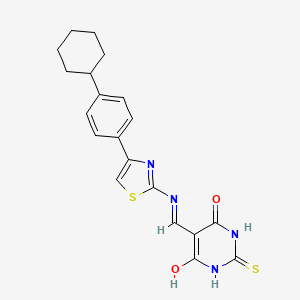


![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
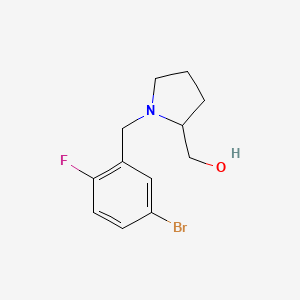
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)